![molecular formula C12H12Cl2O3 B3117125 Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate CAS No. 221121-45-5](/img/structure/B3117125.png)
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Overview
Description
The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (solid, liquid, gas, color, etc.) and its role or uses .
Synthesis Analysis
This involves the methods and procedures used to create the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties include reactivity and stability .Scientific Research Applications
Chemical Synthesis
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is utilized in various chemical syntheses. For instance, its condensation with 2-aminoacetophenone and 2-aminobenzophenone, in the presence of chlorotrimethylsilane, yields ethyl 2-chloromethyl-3-quinoline carboxylates. This method has been shown to produce high yields, demonstrating the compound's utility in synthesizing quinoline derivatives (Degtyarenko et al., 2007).
Biocatalysis and Enzymatic Reactions
This compound is a subject of interest in enzymatic reactions. For example, its stereoselective reduction by microbial aldehyde reductase in an organic solvent-water diphasic system has been studied. This process involves using NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor and glucose dehydrogenase for the reduction and NADPH recycling, respectively (Shimizu et al., 1990).
Antimicrobial and Antioxidant Properties
The compound's derivatives have been investigated for antimicrobial and antioxidant activities. Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a derivative, has been synthesized and evaluated for these properties. Its structure was confirmed by X-ray diffraction, and the compound exhibited noteworthy in vitro antimicrobial and antioxidant susceptibilities (Kumar et al., 2016).
Crystal and Molecular Structure Analysis
This compound and its derivatives are used in studies focusing on crystal and molecular structures. For example, the crystal and molecular structure of a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was determined using X-ray diffraction, revealing insights into intramolecular hydrogen bonds and molecular interactions (Achutha et al., 2017).
Synthetic Pathways and Molecular Docking
Research has also focused on understanding the synthetic pathways and molecular docking of derivatives of this compound. Spectroscopic and structural investigations, including FT-IR, FT-Raman spectra, and DFT calculations, have been conducted. These studies have provided insights into the molecule's stability, reactivity, and potential for use in nonlinear optical materials and pharmacological applications (Vanasundari et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-8(15)6-9-10(13)4-3-5-11(9)14/h3-5H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYVYBSVLSCWTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=CC=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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